4-[butyl(ethyl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Descripción
Propiedades
IUPAC Name |
4-[butyl(ethyl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O6S/c1-5-7-12-27(6-2)34(29,30)20-10-8-16(9-11-20)21(28)24-23-26-25-22(33-23)17-13-18(31-3)15-19(14-17)32-4/h8-11,13-15H,5-7,12H2,1-4H3,(H,24,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFKDDEXFRXUCPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
4-[butyl(ethyl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic compound that exhibits significant biological activity due to its unique chemical structure. This compound belongs to the sulfonamide and oxadiazole classes, characterized by a sulfonamide group, an oxadiazole ring, and a methoxyphenyl group. These structural components contribute to its diverse pharmacological properties.
- IUPAC Name : 4-[butyl(ethyl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
- Molecular Formula : C23H28N4O6S
- Molecular Weight : 488.56 g/mol
- CAS Number : 533870-50-7
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The sulfonamide moiety can inhibit specific enzymes by mimicking natural substrates, while the oxadiazole ring has been shown to interact with nucleic acids and proteins, influencing their functionality. The methoxyphenyl group enhances binding affinity to target sites, which is crucial for its pharmacological effects.
Antimicrobial Properties
One of the notable biological activities of this compound is its antimicrobial efficacy. Studies have indicated that derivatives of oxadiazole compounds exhibit significant activity against various bacterial strains. For instance, compounds similar to 4-[butyl(ethyl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide have shown promising results against Mycobacterium tuberculosis, a major cause of tuberculosis.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | Mycobacterium tuberculosis | 1.35 | |
| Compound B | Staphylococcus aureus | 2.18 | |
| Compound C | Escherichia coli | 3.73 |
Cytotoxicity Studies
In addition to its antimicrobial properties, cytotoxicity studies have been conducted to evaluate the safety profile of this compound. The results indicated that it exhibits low toxicity towards human embryonic kidney cells (HEK-293), suggesting a favorable therapeutic index for potential applications in drug development.
Case Studies
Several case studies have been documented regarding the efficacy of oxadiazole derivatives in treating infectious diseases:
-
Case Study on Tuberculosis Treatment :
- A series of substituted oxadiazoles were synthesized and tested for their anti-tubercular activity.
- The most active compounds demonstrated IC90 values ranging from 3.73 to 4.00 μM against Mycobacterium tuberculosis H37Ra.
- These compounds were also assessed for cytotoxicity and found to be non-toxic at effective concentrations .
-
Case Study on Antibacterial Activity :
- Research focused on the antibacterial properties of various oxadiazole derivatives showed that compounds with similar structural motifs as 4-[butyl(ethyl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide exhibited significant inhibition against Gram-positive and Gram-negative bacteria .
Comparación Con Compuestos Similares
Structural and Functional Comparison with Similar Compounds
LMM5 and LMM11 (Antifungal 1,3,4-Oxadiazoles)
- LMM5 : 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide
- LMM11 : 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Comparison Insights :
- The 3,5-dimethoxyphenyl group in the target compound may enhance π-π stacking interactions in enzyme binding compared to LMM5’s 4-methoxyphenylmethyl or LMM11’s furan.
OZE-II (Antimicrobial 1,3,4-Oxadiazole)
- OZE-II : N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[(4,4-dimethyloxazolidin-3-yl)sulfonyl]benzamide
Comparison Insights :
- Both compounds share the 3,5-dimethoxyphenyl group on the oxadiazole, which is critical for binding to bacterial targets like S. aureus .
- The sulfamoyl vs. sulfonyl groups may alter selectivity: sulfamoyl derivatives (target compound) often target fungal enzymes, while sulfonyl groups (OZE-II) may favor bacterial proteins .
D29 (AlaDH Inhibitor)
- D29 : Cyclohexyl 2-[[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate
Comparison Insights :
- The 3,5- vs. 3,4-dimethoxy substitution on the phenyl ring may influence spatial orientation during target binding.
- The sulfanyl-acetate group in D29 is structurally distinct from sulfamoyl, suggesting divergent mechanisms (e.g., covalent vs. non-covalent inhibition) .
Research Findings and Implications
Antifungal Potential
While the target compound lacks direct antifungal data, LMM5 and LMM11 demonstrate that N-sulfamoyl-1,3,4-oxadiazoles inhibit thioredoxin reductase (Trr1), a key enzyme in fungal redox homeostasis. The target compound’s bulky butyl-ethyl sulfamoyl group may improve fungal membrane penetration compared to LMM11’s cyclohexyl group .
Antimicrobial Activity
The structural similarity to OZE-II suggests possible activity against Gram-positive bacteria like S. aureus. However, the absence of a sulfonyl group (replaced by sulfamoyl) may reduce efficacy against bacterial enzymes .
Enzyme Inhibition
Sulfamoyl-containing compounds (e.g., derivative 6a in ) inhibit human carbonic anhydrase II (hCA II) via zinc coordination. The target compound’s sulfamoyl group could similarly target metalloenzymes, though this remains untested .
Q & A
Q. Why do some studies report conflicting cytotoxicity data for similar compounds?
- Factors :
- Cell line variability : Sensitivity differences between HeLa (cervical) vs. MCF-7 (breast) cancer cells.
- Assay conditions : Variances in incubation time (24h vs. 48h) or serum concentration in media.
- Recommendation : Standardize protocols (e.g., MTT assay at 48h, 10% FBS) and include positive controls (e.g., doxorubicin) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
